molecular formula C14H14ClN B3171313 N-Benzyl-5-chloro-2-methylaniline CAS No. 946666-67-7

N-Benzyl-5-chloro-2-methylaniline

Cat. No.: B3171313
CAS No.: 946666-67-7
M. Wt: 231.72 g/mol
InChI Key: QYSCIEUYCPKLLT-UHFFFAOYSA-N
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Description

N-Benzyl-5-chloro-2-methylaniline is an organic compound with the molecular formula C₁₄H₁₄ClN It is a derivative of aniline, featuring a benzyl group attached to the nitrogen atom, a chlorine atom at the 5-position, and a methyl group at the 2-position of the aniline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Benzyl-5-chloro-2-methylaniline typically involves multiple steps. One common method starts with the nitration of benzene to form nitrobenzene, followed by reduction to aniline. The aniline is then subjected to Friedel-Crafts acylation to introduce the benzyl group. The final steps involve chlorination and methylation to achieve the desired substitution pattern .

Industrial Production Methods

Industrial production of this compound may utilize similar synthetic routes but on a larger scale. Efficient methylation of anilines with methanol catalyzed by cyclometalated ruthenium complexes has been reported, which proceeds under mild conditions and offers high yields .

Chemical Reactions Analysis

Types of Reactions

N-Benzyl-5-chloro-2-methylaniline can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nitration of this compound can yield nitro derivatives, while reduction can produce various amine derivatives .

Scientific Research Applications

N-Benzyl-5-chloro-2-methylaniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-Benzyl-5-chloro-2-methylaniline involves its interaction with various molecular targets. The benzyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins or cell membranes. The chlorine and methyl groups can influence the compound’s electronic properties, affecting its reactivity and binding affinity .

Comparison with Similar Compounds

Similar Compounds

  • N-Benzyl-2-chloroaniline
  • N-Benzyl-4-chloro-2-methylaniline
  • N-Benzyl-5-bromo-2-methylaniline

Uniqueness

N-Benzyl-5-chloro-2-methylaniline is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both chlorine and methyl groups at specific positions on the aniline ring can result in distinct electronic and steric effects compared to other similar compounds .

Properties

IUPAC Name

N-benzyl-5-chloro-2-methylaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClN/c1-11-7-8-13(15)9-14(11)16-10-12-5-3-2-4-6-12/h2-9,16H,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYSCIEUYCPKLLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)NCC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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